1-(2-Carboxyphenyl)-3-n-butyl piperazine
Description
Properties
Molecular Formula |
C15H22N2O2 |
|---|---|
Molecular Weight |
262.35 g/mol |
IUPAC Name |
2-(3-butylpiperazin-1-yl)benzoic acid |
InChI |
InChI=1S/C15H22N2O2/c1-2-3-6-12-11-17(10-9-16-12)14-8-5-4-7-13(14)15(18)19/h4-5,7-8,12,16H,2-3,6,9-11H2,1H3,(H,18,19) |
InChI Key |
ZYMYMIPFWZXNPH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CN(CCN1)C2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
Preparation Methods
tert-Butoxycarbonyl (Boc) Protection of Piperazine
The Boc group is widely employed to protect one nitrogen of piperazine, enabling selective functionalization of the other nitrogen or carbon positions. As demonstrated in the synthesis of N-tert-butoxycarbonylpiperazine, diethanolamine undergoes sequential reactions with benzyl chloride, sulfur oxychloride, and tert-butyl dicarbonate to yield the Boc-protected intermediate with 92% efficiency. This method highlights the utility of Boc protection in simplifying subsequent substitution steps.
Alkylation of the Free Amine
Following Boc protection, the secondary amine of piperazine can be alkylated with n-butyl bromide under basic conditions. For example, a 67.7% yield was achieved in the alkylation of Boc-piperazine using sodium triacetoxyborohydride in a dichloromethane/acetic acid mixture. This reductive amination approach minimizes over-alkylation, a common issue with direct alkylation of secondary amines.
Sequential Deprotection and Functional Group Interconversion
Boc Deprotection
Hydrogenolysis or acidic conditions (e.g., trifluoroacetic acid) efficiently remove the Boc group. In the patent method, hydrogen debenzylation cleaves the Boc group without affecting the n-butyl or carboxyphenyl substituents.
Ester Hydrolysis
If the carboxylic acid is introduced as a methyl ester, hydrolysis under basic conditions (e.g., aqueous NaOH) or acidic conditions (e.g., HCl in dioxane) converts it to the free acid. A 48% yield was reported for similar ester hydrolyses using potassium carbonate in dimethylformamide.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield | Advantages | Challenges |
|---|---|---|---|---|
| Boc Protection → Alkylation → Coupling | Boc protection, alkylation, Pd-catalyzed coupling | ~60-85% | High regioselectivity; Scalable | Requires multiple protection steps |
| Reductive Amination → Hydrolysis | Reductive amination, ester hydrolysis | ~50-70% | Fewer steps; Mild conditions | Sensitivity of aldehyde intermediates |
Optimization of Reaction Conditions
Solvent and Temperature Effects
Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile enhance nucleophilicity in alkylation reactions, while toluene or dichloroethane is preferred for Pd-catalyzed couplings. Microwave irradiation (e.g., 100°C for 1 hour in DMSO) significantly reduces reaction times for aryl aminations.
Catalytic Systems
The combination of Pd2(dba)3 and BINAP proves effective for coupling reactions, with yields exceeding 90% in optimized cases. For reductive aminations, NaBH(OAc)3 outperforms other reductives due to its compatibility with acidic protons.
Industrial-Scale Considerations
Large-scale synthesis necessitates cost-effective catalysts and streamlined purification. The patent method emphasizes the use of inexpensive reagents like sulfur oxychloride and liquefied ammonia, achieving 92% yields with minimal chromatography. Continuous-flow systems could further enhance efficiency for steps like hydrogenolysis.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Carboxyphenyl)-3-n-butyl piperazine can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or esters.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Carboxylate salts or esters.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Antitumor Activity
Recent studies have indicated that 1-(2-Carboxyphenyl)-3-n-butyl piperazine exhibits significant antitumor properties. In vitro assays demonstrated its ability to inhibit the proliferation of various cancer cell lines, including hepatocellular carcinoma (HCC) and colorectal cancer cells (HCT116). The mechanism involves modulation of the NF-κB signaling pathway, leading to decreased expression of pro-inflammatory cytokines such as TNF-α and IL-6, which are often elevated in tumor environments .
Anti-inflammatory Effects
The compound has also shown promise in reducing inflammation. In animal models of inflammatory bowel disease (IBD), treatment resulted in decreased myeloperoxidase activity in colonic tissues, indicating reduced neutrophil infiltration and inflammation. Furthermore, it modulated cytokine levels, suggesting a potential therapeutic role in chronic inflammatory conditions .
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of 1-(2-Carboxyphenyl)-3-n-butyl piperazine compared to other related compounds:
| Compound | Antitumor Activity | Anti-inflammatory Activity | Mechanism of Action |
|---|---|---|---|
| 1-(2-Carboxyphenyl)-3-n-butyl piperazine | Significant | Moderate | NF-κB inhibition |
| 4-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid | Moderate | Significant | Cytokine modulation |
| Glycyrrhetinic Acid | High | High | Antioxidant activity |
Study on Hepatocellular Carcinoma
A study investigated the effects of this compound on HCC cell lines. Results showed significant reductions in cell viability and induced apoptosis through caspase activation. This suggests that it may serve as a potential chemotherapeutic agent against liver cancer .
In Vivo Anti-inflammatory Study
In a model of IBD, mice treated with the compound exhibited improved colon length and reduced histological damage compared to control groups. This study highlighted its efficacy in mitigating inflammation-related damage in gastrointestinal tissues .
Mechanism of Action
The mechanism of action of 1-(2-Carboxyphenyl)-3-n-butyl piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
1-(3-Trifluoromethylphenyl)piperazine (3-TFMPP)
1-(3-Chlorophenyl)piperazine (mCPP)
- Substituents : 3-Chlorophenyl at position 1.
- Key Properties :
- Contrast : The chloro group provides moderate electron-withdrawing effects, but the absence of a carboxyl or long alkyl chain limits its applications in antibacterial or cytotoxic contexts .
Alkyl Chain Variations
1-Benzylpiperazine (BZP)
- Substituents : Benzyl group at position 1.
- Key Properties: Psychostimulant with dopaminergic and serotonergic activity, often abused as an MDMA substitute . Lacks functional groups (e.g., carboxyl) for targeted interactions, leading to nonspecific receptor binding.
- Contrast : The n-butyl group in 1-(2-Carboxyphenyl)-3-n-butyl piperazine may reduce CNS penetration compared to BZP but improve metabolic stability .
1-(4-Chlorobenzhydryl)piperazine Derivatives
- Substituents : 4-Chlorobenzhydryl at position 1.
- Key Properties :
- Contrast : The carboxyphenyl group in the target compound may enable Mg<sup>2+</sup> chelation (critical for enzyme inhibition), differing from the chlorobenzhydryl moiety’s steric effects .
Functional Group Contributions
Antibacterial Piperazines
- Examples: Azole-containing derivatives (e.g., 1-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)-2-(1H-imidazol-1-yl)ethanone).
- Key Properties :
- Contrast : The carboxyl group in 1-(2-Carboxyphenyl)-3-n-butyl piperazine may enable salt-bridge interactions with bacterial enzymes (e.g., DNA topoisomerase II) .
Data Tables
Table 1: Structural and Pharmacological Comparison
Table 2: Physicochemical Properties
Research Findings and Trends
Receptor Selectivity : Electron-withdrawing groups (e.g., CF3, Cl) on the phenyl ring enhance serotonin receptor affinity, while carboxyl groups may shift activity toward enzyme inhibition or antibacterial effects .
Antimicrobial Activity : Piperazines with heterocyclic moieties (e.g., imidazole) show broad-spectrum activity, but carboxyl groups could improve target specificity via metal ion coordination .
Cytotoxicity : Bulky aromatic substituents (e.g., 4-chlorobenzhydryl) enhance DNA interaction, whereas alkyl chains like n-butyl may optimize pharmacokinetics without steric hindrance .
Structural Rigidity : Bridged piperazines (e.g., diazabicyclo derivatives) reduce conformational flexibility, improving dopamine transporter (DAT) binding but lowering synthetic feasibility .
Biological Activity
1-(2-Carboxyphenyl)-3-n-butyl piperazine is a chemical compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a carboxyphenyl group and a butyl chain. Its molecular formula is . The structural characteristics contribute to its interaction with various biological targets.
Antitumor Activity
Recent studies have indicated that 1-(2-Carboxyphenyl)-3-n-butyl piperazine exhibits significant antitumor properties. In vitro assays demonstrated its ability to inhibit the proliferation of cancer cell lines, including hepatocellular carcinoma (HCC) and colorectal cancer cells (HCT116). The compound's mechanism involves the modulation of the NF-κB signaling pathway, leading to decreased expression of pro-inflammatory cytokines such as TNF-α and IL-6, which are often elevated in tumor environments .
Anti-inflammatory Effects
The compound has also shown promise in reducing inflammation. In animal models of inflammatory bowel disease (IBD), treatment with 1-(2-Carboxyphenyl)-3-n-butyl piperazine resulted in decreased myeloperoxidase activity in colonic tissues, indicating reduced neutrophil infiltration and inflammation . Furthermore, it modulated cytokine levels, suggesting a potential therapeutic role in chronic inflammatory conditions.
The biological activity of 1-(2-Carboxyphenyl)-3-n-butyl piperazine is primarily attributed to its interaction with specific molecular targets:
- NF-κB Pathway : The compound inhibits the DNA binding ability of NF-κB, thereby reducing the transcription of genes involved in inflammation and cell survival .
- Cytokine Modulation : It alters the levels of various cytokines, which play crucial roles in immune responses and inflammation.
Study on Hepatocellular Carcinoma
A study investigated the effects of 1-(2-Carboxyphenyl)-3-n-butyl piperazine in HCC cell lines. The results showed that treatment led to significant reductions in cell viability and induced apoptosis through caspase activation. This suggests that the compound may serve as a potential chemotherapeutic agent against liver cancer.
In Vivo Anti-inflammatory Study
In a model of IBD, mice treated with the compound exhibited improved colon length and reduced histological damage compared to control groups. This study highlighted the compound's efficacy in mitigating inflammation-related damage in gastrointestinal tissues .
Comparative Analysis
The following table summarizes the biological activities of 1-(2-Carboxyphenyl)-3-n-butyl piperazine compared to other related compounds:
| Compound | Antitumor Activity | Anti-inflammatory Activity | Mechanism of Action |
|---|---|---|---|
| 1-(2-Carboxyphenyl)-3-n-butyl piperazine | Significant | Moderate | NF-κB inhibition |
| 4-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid | Moderate | Significant | Cytokine modulation |
| Glycyrrhetinic Acid | High | High | Antioxidant activity |
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing 1-(2-carboxyphenyl)-3-n-butyl piperazine, and how can reaction conditions be optimized?
- Methodology :
- Start with benzoic acid derivatives (e.g., 2-carboxyphenyl precursors) as raw materials. Key steps include bromination, esterification, and coupling with n-butyl piperazine intermediates .
- Optimize solvents (e.g., DMF for nucleophilic substitution), reaction time (typically 12–24 hr for esterification), and reagent ratios (e.g., 1:1.2 molar ratio of carboxyl precursor to piperazine derivatives) to maximize yield .
- Validation : Use IR spectroscopy to confirm ester formation, HNMR for structural integrity, and HPLC/GC-MS for purity assessment (>95%) .
Q. How can the carboxyl group in 1-(2-carboxyphenyl)-3-n-butyl piperazine be derivatized for enhanced analytical detection?
- Methodology :
- Employ carbodiimide-based coupling reagents (e.g., EDC/HOAt) to activate the carboxyl group for reaction with amines or hydrazines .
- Piperazine derivatives like 1-(2-pyridyl)piperazine (2-PP) improve ionization efficiency in MALDI-TOF mass spectrometry, ideal for proteomic studies .
- Data : Derivatization yields >94% for peptides with similar carboxyl groups under optimized TFA activation .
Q. What physicochemical properties (e.g., pKa, solubility) are critical for handling this compound in aqueous solutions?
- Methodology :
- Determine pKa via potentiometric titration at 298–323 K. Piperazine derivatives typically exhibit pKa1 ≈ 5.5–6.5 (protonation at N1) and pKa2 ≈ 9.5–10.5 (N4) .
- Solubility can be predicted using ESOL LogS calculations; carboxylated piperazines often require buffered solutions (pH 6–8) to prevent precipitation .
Advanced Research Questions
Q. What role does the carboxyphenyl moiety play in the compound’s interaction with biological targets (e.g., GPCRs)?
- Methodology :
- Use radioligand binding assays (e.g., dopamine D3/D2 receptors) to compare affinity between carboxyphenyl and non-carboxylated analogs. For example, carboxamide linkers in piperazines increase D3R selectivity by >1000-fold via E2 loop interactions .
- Key Finding : Removal of the carbonyl group reduces D3R binding affinity by >100-fold, highlighting its role in receptor docking .
Q. How can computational modeling guide the design of analogs with improved blood-brain barrier (BBB) penetration?
- Methodology :
- Calculate BBB permeability using QSAR models based on topological polar surface area (TPSA < 60 Ų) and LogP (optimal range: 2–3). The n-butyl chain in 1-(2-carboxyphenyl)-3-n-butyl piperazine enhances lipophilicity, favoring BBB transit .
- Validation : Compare in silico predictions with in vivo microdialysis data to refine model accuracy .
Q. What strategies resolve contradictions in reported SAR studies for piperazine-based CNS agents?
- Methodology :
- Perform chimeric receptor studies to isolate domains (e.g., E2 loop) influencing target selectivity .
- Cross-validate functional assays (e.g., cAMP inhibition for serotonin receptors) with binding data to confirm agonist/antagonist behavior .
- Case Study : 1-(3-chlorophenyl)piperazine (mCPP) shows divergent activity at 5-HT2B/2C receptors due to minor structural variations; similar principles apply to carboxyphenyl analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
